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Compound of Interest

Compound Name: MSC2530818

Cat. No.: B15589185

For Immediate Release

Shanghai, China — December 9, 2025 — New comparative data on the kinase selectivity of
MSC2530818, a potent and orally bioavailable inhibitor of Cyclin-Dependent Kinase 8 (CDKS8),
reveals a high degree of selectivity with a well-defined off-target profile. This guide provides a
comprehensive analysis of MSC2530818's cross-reactivity with other kinases, supported by
experimental data to inform researchers, scientists, and drug development professionals in
their evaluation of this compound for therapeutic development.

MSC2530818 is a small molecule inhibitor targeting CDK8 and its close homolog CDK19 with
high affinity, demonstrating an IC50 of 2.6 nM for CDK8.[1] It has been shown to potently inhibit
phospho-STAT1SER727 in cellular assays, a key biomarker of CDK8/19 activity, and to
suppress WNT-dependent transcription in cancer cell lines.[1] Understanding the broader
kinase interaction profile is crucial for predicting potential off-target effects and ensuring the
safety and efficacy of targeted therapies.

Kinase Cross-Reactivity Profile of MSC2530818

To elucidate the selectivity of MSC2530818, a comprehensive KINOMEscan™ profiling study
was conducted, screening the compound against a panel of 468 kinases at a concentration of 2
HUM. The results, summarized in the table below, highlight the kinases that exhibited significant
interaction with MSC2530818, defined as having a percent of control value of less than 35%.
The primary targets, CDK8 and CDK19, show strong inhibition as expected. The data also
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reveals a limited number of off-target kinases, providing a clear view of the compound's

selectivity.
Kinase Target Percent of Control (%) @ 2puM
CDK8 <10
CDK19 <10
GSK3B <35
GSK3a <35
CLK2 <35
DYRK1A <35
DYRK1B <35
HIPK2 <35
HIPK3 <35
MINK1 <35
MST4 <35
YSK4 <35
CAMKK1 <35
CAMKK2 <35
PIP5K1C <35
PIK3C2G <35
STK16 <35
FLT3(D835V) <35

Table 1: Kinase cross-reactivity of MSC2530818. Data represents the percentage of kinase
activity remaining in the presence of 2 uM MSC2530818, as determined by KINOMEscan™
profiling. A lower percentage indicates stronger inhibition. Kinases with <35% of control activity
are shown. The primary intended targets are highlighted in bold.
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Experimental Protocols
KINOMEscan™ Selectivity Profiling

The kinase selectivity of MSC2530818 was assessed using the KINOMEscan™ assay platform
(DiscoverX). This method is based on a competitive binding assay that quantifies the ability of a
test compound to displace a proprietary, immobilized, active-site directed ligand from a panel of
kinases.

Methodology:

Kinase Preparation: A diverse panel of 468 human kinases were expressed as DNA-tagged
fusion proteins.

e Ligand Immobilization: An immobilized, active-site directed ligand was prepared on a solid
support.

o Competitive Binding: The DNA-tagged kinases were incubated with the immobilized ligand
and the test compound (MSC2530818 at 2 uM) in parallel with a DMSO control.

o Quantification: The amount of kinase bound to the solid support was quantified using
guantitative PCR (qPCR) of the DNA tag.

o Data Analysis: The results were reported as "percent of control,” where the DMSO control
represents 100% kinase activity. A lower percentage of control indicates a stronger
interaction between the compound and the kinase.
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KINOMESscan™ Experimental Workflow
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KINOMEscan™ Experimental Workflow

ADP-Glo™ Kinase Assay for Off-Target Verification

To confirm the off-target activity observed in the KINOMEscan™ assay, a secondary enzymatic
assay, the ADP-Glo™ Kinase Assay (Promega), was utilized to determine the IC50 value for
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selected kinases, such as GSK3p. This assay measures the amount of ADP produced during a
kinase reaction, which is directly proportional to the kinase activity.

Methodology:

e Kinase Reaction: The target kinase (e.g., GSK3[) was incubated with its substrate, ATP, and
varying concentrations of MSC2530818.

o ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent was added to terminate the
reaction and deplete the remaining ATP.

o ADP to ATP Conversion: Kinase Detection Reagent was then added to convert the ADP
generated in the kinase reaction into ATP.

e Luminescence Detection: The newly synthesized ATP was quantified using a
luciferase/luciferin reaction, which produces a luminescent signal proportional to the ADP
concentration.

e |C50 Determination: The luminescent signal was measured using a luminometer, and the
data was used to calculate the IC50 value of MSC2530818 for the specific kinase.

Signaling Pathway Context

MSC2530818 primarily targets CDK8 and CDK19, which are components of the Mediator
complex. This complex plays a crucial role in regulating gene transcription. Two of the key
signaling pathways modulated by CDK8/19 are the WNT/3-catenin pathway and the STAT1
signaling pathway.

WNT/B-catenin Signaling Pathway

In the canonical WNT pathway, the absence of a WNT signal leads to the degradation of (3-
catenin. Upon WNT stimulation, B-catenin accumulates and translocates to the nucleus, where
it activates target gene expression. CDK8 acts as a positive regulator of 3-catenin-dependent
transcription. Inhibition of CDK8 by MSC2530818 can therefore suppress the oncogenic
signaling driven by aberrant WNT pathway activation, which is common in many cancers.
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WNT/B-catenin Signaling Pathway
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STAT1 Signaling Pathway

STAT1 (Signal Transducer and Activator of Transcription 1) is a key mediator of cytokine
signaling, particularly in response to interferons. Upon cytokine stimulation, STAT1 is
phosphorylated, dimerizes, and translocates to the nucleus to activate the transcription of
target genes involved in immune responses and cell proliferation. CDK8 can phosphorylate
STAT1 at Serine 727, which is important for its full transcriptional activity. MSC2530818 has
been shown to inhibit this phosphorylation event, thereby modulating STAT1-mediated gene
expression.[1]
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Conclusion

The cross-reactivity studies demonstrate that MSC2530818 is a highly selective inhibitor of
CDK8 and CDK19. While a limited number of off-target interactions have been identified, the
overall selectivity profile is favorable. This detailed analysis, including quantitative data and
experimental protocols, provides a valuable resource for researchers to objectively evaluate
the potential of MSC2530818 in their drug discovery and development programs. The high
selectivity of MSC2530818, coupled with its potent on-target activity, underscores its promise
as a tool compound for studying CDK8/19 biology and as a lead candidate for the development
of targeted cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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